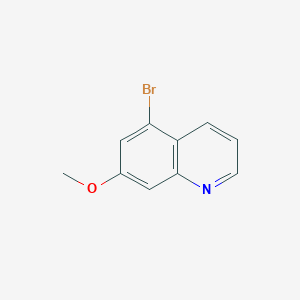

5-Bromo-7-methoxyquinoline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-7-5-9(11)8-3-2-4-12-10(8)6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTZDFDSYUFWNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310952 | |

| Record name | 5-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126824-44-9 | |

| Record name | 5-Bromo-7-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126824-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-7-methoxyquinoline: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-7-methoxyquinoline, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific isomer is sparse, this document consolidates its known properties and presents a robust, scientifically-grounded framework for its synthesis, characterization, and strategic application. We delve into a proposed two-step synthesis pathway, predict its spectral characteristics, detail its key reactivity in palladium-catalyzed cross-coupling reactions, and explore its potential as a scaffold for the development of novel chemical entities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of the substituted quinoline core.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of benzene and pyridine rings, is designated a "privileged structure" in medicinal chemistry.[1] Its rigid, aromatic framework is a common feature in a vast array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimalarial to anti-inflammatory and antiviral.[2][3] The functionalization of the quinoline core at various positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This compound (Figure 1) is a strategically designed intermediate. It features two distinct functional handles:

-

A bromo group at the C-5 position, which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the facile installation of diverse aryl, heteroaryl, or alkyl substituents.

-

A methoxy group at the C-7 position, which modulates the electronic properties of the ring system and can serve as a potential site for future modification via ether cleavage.

This guide will provide the core technical knowledge required to synthesize, handle, and strategically utilize this versatile building block.

Core Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1. This data is essential for experimental planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 1126824-44-9 | [4] |

| Molecular Formula | C₁₀H₈BrNO | [4] |

| Molecular Weight | 238.08 g/mol | [4] |

| Physical Form | Solid | [5] |

| Boiling Point | 329.0 ± 22.0 °C (at 760 mmHg, predicted) | [5] |

| SMILES | COC1=CC2=C(C=CC=N2)C(=C1)Br | [4] |

| InChI Key | OXTZDFDSYUFWNS-UHFFFAOYSA-N | [4] |

Table 1. Core physicochemical properties of this compound.

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

GHS Pictogram: GHS07 (Exclamation Mark).

Refer to the material safety data sheet (MSDS) from the supplier for complete safety and disposal information.

Synthesis Pathway and Experimental Protocols

While a dedicated, peer-reviewed synthesis of this compound has not been prominently reported, its preparation can be logically achieved via a two-step sequence starting from 3,5-dibromoaniline. This pathway involves a classical Skraup quinoline synthesis followed by a nucleophilic aromatic substitution (SNAr).

Diagram 1. Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction

The Skraup reaction is a powerful method for constructing the quinoline core from an aniline derivative.[6] It involves the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and finally an acid-catalyzed cyclization and oxidation.

Causality: The use of 3,5-dibromoaniline as the starting material directly installs the bromine atoms at the required C-5 and C-7 positions of the resulting quinoline ring. Nitrobenzene serves as the oxidant for the final aromatization step, and ferrous sulfate (FeSO₄) is added to moderate the often exothermic and vigorous nature of the reaction.[3][6]

Step-by-Step Methodology:

-

Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, add anhydrous ferrous sulfate, followed by the slow, portion-wise addition of 3,5-dibromoaniline.

-

Glycerol Addition: Gently heat the mixture. Slowly add glycerol via the dropping funnel at a rate that maintains a controlled reaction temperature.

-

Oxidant Addition: Once the glycerol addition is complete, add nitrobenzene to the reaction mixture.

-

Reflux: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a concentrated base (e.g., NaOH solution) until strongly alkaline, ensuring the temperature is controlled in an ice bath.

-

Extraction: Steam distill the mixture to isolate the crude 5,7-dibromoquinoline or extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

The two bromine atoms on the 5,7-dibromoquinoline ring are electron-withdrawing, activating the ring system towards nucleophilic attack. This allows for the substitution of one of the bromine atoms with a methoxide group.

Causality: The reaction with sodium methoxide proceeds via an SNAr mechanism. The methoxide ion attacks one of the carbon atoms bearing a bromine, forming a negatively charged Meisenheimer complex intermediate, which is stabilized by the electron-withdrawing quinoline nitrogen and the remaining bromine atom. Subsequent elimination of a bromide ion restores aromaticity. This reaction typically yields a mixture of the 5-methoxy and 7-methoxy isomers, which must be separated.

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 5,7-dibromoquinoline in a suitable solvent such as N,N-dimethylformamide (DMF) or a mixture of methanol and DMF.

-

Reagent Addition: Add sodium methoxide (NaOMe) to the solution. The reaction may be performed at room temperature or with gentle heating to increase the rate. The use of a copper catalyst (e.g., CuI) may also facilitate the reaction.[7]

-

Reaction: Stir the mixture for several hours until TLC analysis indicates consumption of the starting material.

-

Quenching: Quench the reaction by adding water.

-

Extraction: Extract the product mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification and Isomer Separation: Concentrate the solvent under reduced pressure. The resulting crude mixture of this compound and 7-Bromo-5-methoxyquinoline must be separated. This is typically achieved by column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient. The different polarities of the two isomers should allow for their separation.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~ 8.8-9.0 ppm (dd, 1H): This signal corresponds to the proton at the C-2 position (H-2). It is significantly deshielded due to its proximity to the electronegative nitrogen atom and will appear as a doublet of doublets.

-

δ ~ 8.4-8.6 ppm (d, 1H): This signal is assigned to the proton at the C-4 position (H-4). It is also deshielded by the nitrogen and will likely appear as a doublet.

-

δ ~ 7.4-7.6 ppm (dd, 1H): This signal corresponds to the proton at the C-3 position (H-3).

-

δ ~ 7.3-7.5 ppm (d, 1H): This signal is predicted for the proton at the C-8 position (H-8).

-

δ ~ 7.0-7.2 ppm (d, 1H): This signal corresponds to the proton at the C-6 position (H-6), which is shielded by the adjacent methoxy group.

-

δ ~ 3.9-4.1 ppm (s, 3H): This characteristic singlet is assigned to the protons of the methoxy (-OCH₃) group.

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental analysis.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its C-Br bond, making it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[10][11]

Suzuki-Miyaura Cross-Coupling

This reaction enables the coupling of the quinoline core at the C-5 position with a wide variety of aryl or heteroaryl boronic acids (or their corresponding esters), providing access to a large library of novel biaryl compounds.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

5-Bromo-7-methoxyquinoline: A Core Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] The strategic functionalization of the quinoline nucleus is a cornerstone of drug design, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. 5-Bromo-7-methoxyquinoline emerges as a particularly valuable intermediate in this context. The presence of a bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the methoxy group at the 7-position can influence the molecule's electronic properties and metabolic stability, potentially enhancing its drug-like characteristics.

This guide will illuminate the path from the synthesis of this key intermediate to its potential application in the generation of novel, biologically active compounds.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry and drug design. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1126824-44-9 | [2][3] |

| Molecular Formula | C₁₀H₈BrNO | [2][3] |

| Molecular Weight | 238.08 g/mol | [2][3] |

| Appearance | White solid | [3] |

| Purity | ≥99% (typical) | [3] |

| Storage | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years) | [4] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be efficiently achieved through a multi-step process starting from 3,5-dibromoaniline. The following protocol is adapted from established methodologies and is designed for scalability and high purity of the final product.[3]

Synthetic Workflow

The overall synthetic strategy involves a Skraup condensation to form the quinoline core, followed by a nucleophilic aromatic substitution to introduce the methoxy group.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5,7-Dibromoquinoline

-

Reaction Setup: In a reaction vessel, combine 3,5-dibromoaniline, glycerol, and 70% sulfuric acid.

-

Addition of Oxidizing Agent: Add sodium m-nitrobenzenesulfonate as the oxidizing agent.

-

Heating: Heat the mixture to 100°C.

-

Reaction Progression: Slowly add glycerol to the heated mixture and continue heating at 140-150°C for 3 hours.

-

Work-up: After cooling, pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium hydroxide solution).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Dry the combined organic phases over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product to obtain 5,7-dibromoquinoline.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 1L reaction flask, dissolve 5,7-dibromoquinoline (40.0 g, 0.139 mol) in a mixture of methanol (300 mL) and DMF (200 mL).

-

Heating: Heat the solution to 60°C.

-

Addition of Base: Add sodium methoxide (65.5 g, 1.21 mol) to the heated solution.

-

Reaction Time: Maintain the reaction at 60°C for 2 hours.

-

Quenching: Pour the reaction mixture into water.

-

Extraction: Perform a thorough extraction with ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate by rotary evaporation.

-

Purification: Purify the resulting mixture by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent system to separate this compound from its isomer, 7-bromo-5-methoxyquinoline.[3]

Application in Drug Discovery: A Versatile Scaffolding Approach

The true utility of this compound lies in its potential as a versatile building block for the synthesis of novel, biologically active molecules. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds with a wide array of boronic acids and esters.[5][6] This opens up a vast chemical space for the exploration of structure-activity relationships (SAR).

Exemplary Workflow: From Building Block to Biological Screening

The following workflow outlines a logical and efficient process for leveraging this compound in a drug discovery campaign, for instance, in the search for new anticancer agents.

Caption: A typical drug discovery workflow utilizing this compound.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a variety of boronic acids.

-

Reagent Preparation: In a microwave vial, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).

-

Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor to 100-120°C for 30-60 minutes, or alternatively, heat at 80-90°C under conventional heating for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Potential Biological Activities and Mechanism of Action

While direct biological studies on this compound are not extensively reported in the literature, the broader family of quinoline derivatives has demonstrated significant therapeutic potential, particularly as anticancer agents. Many quinoline-based compounds exert their effects by targeting key cellular processes involved in cancer progression.

For instance, certain brominated quinoline derivatives have shown potent antiproliferative activity against various cancer cell lines and have been identified as inhibitors of topoisomerase I, a critical enzyme for DNA replication and repair.[2] Furthermore, other substituted quinolines have been found to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Derivatives synthesized from this compound could potentially exhibit similar mechanisms of action. A plausible, yet hypothetical, signaling pathway that could be targeted by such derivatives is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 4. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-Bromo-7-methoxyquinoline: An In-depth Technical Guide for Chemical Researchers

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Bromo-7-methoxyquinoline, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of viable synthetic routes, step-by-step experimental protocols, and critical safety considerations. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical principles at play. All protocols are designed to be self-validating systems, and all claims are supported by authoritative references.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted substitution with a bromine atom and a methoxy group, as in this compound, offers synthetic handles for further functionalization and can significantly modulate the physicochemical and pharmacological properties of the molecule. This guide will explore two primary, logically sound synthetic pathways for the preparation of this target compound.

Strategic Decision-Making in Synthetic Route Selection:

The selection of an optimal synthetic route is contingent on several factors including the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide presents two distinct and viable approaches:

-

Route B: Electrophilic Bromination of a Pre-formed Methoxyquinoline. This route prioritizes the early introduction of the methoxy group, followed by a regioselective bromination. This can be a more direct approach if the starting methoxyquinoline is accessible.

The following sections will provide a detailed technical analysis of each route, including mechanistic insights, detailed experimental protocols, and data interpretation.

Synthetic Route A: Skraup Condensation and Subsequent Methoxylation

This synthetic pathway is a two-step process commencing with the synthesis of a dibrominated quinoline intermediate, followed by a selective nucleophilic aromatic substitution to introduce the methoxy group.

Step 1: Synthesis of 5,7-Dibromoquinoline via Skraup Reaction

The Skraup reaction is a powerful method for the synthesis of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and a dehydrating agent, typically sulfuric acid.[1] In this step, 3,5-dibromoaniline is used as the starting material.

Mechanism of the Skraup Reaction:

The reaction proceeds through a series of steps:

-

Dehydration of glycerol by concentrated sulfuric acid to form acrolein.[2]

-

Michael addition of the aniline to acrolein.

-

Acid-catalyzed cyclization of the resulting aldehyde.

-

Dehydration to form a dihydroquinoline intermediate.

-

Oxidation of the dihydroquinoline to the aromatic quinoline.[1]

Experimental Protocol: Skraup Synthesis of 5,7-Dibromoquinoline

-

Materials:

-

3,5-Dibromoaniline

-

Glycerol

-

Concentrated Sulfuric Acid (98%)

-

Sodium m-nitrobenzenesulfonate (oxidizing agent)

-

Ammonia solution

-

Ethyl acetate

-

Crushed ice

-

Anhydrous sodium sulfate

-

-

Safety Precautions:

-

The Skraup reaction is notoriously exothermic and can be violent if not properly controlled.[3] Conduct the reaction in a well-ventilated fume hood behind a safety shield.

-

Concentrated sulfuric acid is highly corrosive.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

3,5-Dibromoaniline is harmful if swallowed or in contact with skin and causes skin and eye irritation.[4][5]

-

Handle glycerol with care, avoiding contact with skin and eyes.[6]

-

-

Procedure: [7]

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dibromoaniline and sodium m-nitrobenzenesulfonate.

-

Slowly add 70% sulfuric acid while stirring.

-

Heat the mixture to 100 °C.

-

Carefully add glycerol dropwise to the heated mixture.

-

Increase the temperature to 135 °C and maintain for 3 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a large beaker containing a large amount of crushed ice to quench the reaction.

-

Neutralize the acidic solution by the slow addition of concentrated ammonia solution until the pH reaches approximately 7.

-

Filter the resulting precipitate and wash thoroughly with water.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

In this step, the 5,7-dibromoquinoline is reacted with sodium methoxide. The methoxide ion acts as a nucleophile, displacing one of the bromine atoms. The regioselectivity of this substitution is influenced by the electronic properties of the quinoline ring system.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Materials:

-

5,7-Dibromoquinoline

-

Sodium methoxide

-

Methanol

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

-

Safety Precautions:

-

Procedure: [12]

-

In a round-bottom flask, dissolve 5,7-dibromoquinoline in a mixture of methanol and DMF.

-

Heat the solution to 60 °C.

-

Add sodium methoxide portion-wise to the heated solution and allow the reaction to proceed for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting mixture of this compound and 7-bromo-5-methoxyquinoline is then separated by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system (e.g., 20:1).[12]

-

Synthetic Route B: Direct Bromination of 7-Methoxyquinoline

This alternative route involves the initial synthesis of 7-methoxyquinoline, followed by a regioselective electrophilic bromination to introduce the bromine atom at the 5-position.

Step 1: Synthesis of 7-Methoxyquinoline

7-Methoxyquinoline can be synthesized via a Skraup reaction using m-anisidine (3-methoxyaniline) as the starting material. The principles and general procedure are similar to those described in Route A, Step 1.

Experimental Protocol: Skraup Synthesis of 7-Methoxyquinoline

-

Materials:

-

m-Anisidine (3-methoxyaniline)

-

Glycerol

-

Concentrated Sulfuric Acid (98%)

-

An oxidizing agent (e.g., nitrobenzene or sodium m-nitrobenzenesulfonate)

-

Sodium hydroxide solution

-

Toluene or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

-

Safety Precautions:

-

Follow all safety precautions for the Skraup reaction as outlined in Route A.

-

m-Anisidine is toxic and should be handled with care.

-

Nitrobenzene is highly toxic and a potential carcinogen.[13][14][15] If used, extreme caution and appropriate containment measures are necessary. Safer alternatives like sodium m-nitrobenzenesulfonate are recommended.

-

-

Procedure:

-

Follow the general Skraup reaction procedure as detailed in Route A, Step 1, substituting 3,5-dibromoaniline with m-anisidine.

-

The work-up procedure may involve steam distillation to isolate the crude product.[1]

-

The crude 7-methoxyquinoline can be purified by distillation or column chromatography.

-

Step 2: Electrophilic Bromination of 7-Methoxyquinoline

The final step in this route is the regioselective bromination of 7-methoxyquinoline. The methoxy group is an activating, ortho-para directing group, while the quinoline nitrogen is deactivating. The interplay of these electronic effects will direct the incoming electrophile.

Mechanism of Electrophilic Aromatic Bromination:

-

Generation of the electrophile (Br+ or a polarized bromine species).

-

Attack of the aromatic ring on the electrophile to form a sigma complex (arenium ion).

-

Deprotonation to restore aromaticity.

Experimental Protocol: Electrophilic Bromination

-

Materials:

-

7-Methoxyquinoline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

A suitable solvent (e.g., chloroform, acetic acid)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Safety Precautions:

-

Procedure:

-

Dissolve 7-methoxyquinoline in a suitable solvent in a round-bottom flask protected from light.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. Alternatively, N-bromosuccinimide can be used as a safer source of electrophilic bromine.[20]

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons in the quinoline ring system and a singlet for the methoxy group protons. The provided data for a mixture containing 7-bromo-5-methoxyquinoline shows a singlet for the methoxy group at 4.025 ppm (in DMSO-d6).[12] The spectrum for this compound would be expected to show distinct signals for the aromatic protons. |

| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the bromo-methoxyquinoline structure. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (238.08 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound. |

Conclusion

This technical guide has detailed two robust synthetic strategies for the preparation of this compound. Route A, employing a Skraup reaction followed by nucleophilic substitution, offers a reliable, albeit longer, pathway. Route B, involving direct bromination of 7-methoxyquinoline, presents a more direct approach, with success being highly dependent on the regiocontrol of the bromination step. The choice between these routes will depend on the specific needs and resources of the research laboratory. The provided protocols, coupled with the outlined safety precautions and characterization guidelines, should serve as a valuable resource for chemists undertaking the synthesis of this and related quinoline derivatives.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. louisville.edu [louisville.edu]

- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 8. Sciencemadness Discussion Board - Skraup Reaction- Preferred Workup? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. nj.gov [nj.gov]

- 15. epa.gov [epa.gov]

- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 17. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 18. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 19. rsc.org [rsc.org]

- 20. youtube.com [youtube.com]

5-Bromo-7-methoxyquinoline molecular weight and formula

An In-depth Technical Guide to 5-Bromo-7-methoxyquinoline for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced chemical synthesis. It delves into the core physicochemical properties, synthesis, and strategic applications of this compound, emphasizing the rationale behind its use and the methodologies for its effective implementation in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound. Its structure, featuring a quinoline core with a bromine atom and a methoxy group at positions 5 and 7 respectively, makes it a valuable and versatile intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| CAS Number | 1126824-44-9 | [1] |

| PubChem CID | 71238226 | [1] |

Structural Representation and Key Features

The arrangement of functional groups on the quinoline scaffold dictates the molecule's reactivity and potential applications.

-

Quinoline Core: A bicyclic aromatic heterocycle that is a common motif in pharmacologically active compounds.

-

Bromo Group (C5): A versatile functional group that can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. This is a primary site for molecular elaboration.

-

Methoxy Group (C7): An electron-donating group that can influence the electronic properties of the quinoline ring system, potentially modulating the reactivity of the molecule and the biological activity of its derivatives. It can also serve as a handle for demethylation to reveal a hydroxyl group, offering another point for derivatization.

Caption: Molecular structure of this compound.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common synthetic route is outlined below, based on established chemical principles.

Synthetic Pathway

A validated approach to synthesizing this compound involves a two-step process starting from 3,5-dibromoaniline.[2]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5,7-Dibromoquinoline

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously add 3,5-dibromoaniline and glycerol to a solution of concentrated sulfuric acid.

-

Reagents: An oxidizing agent, such as nitrobenzene or arsenic acid, is typically used in the Skraup synthesis.

-

Reaction: Heat the mixture. The reaction is exothermic and requires careful temperature control.

-

Work-up: After the reaction is complete, cool the mixture and pour it onto ice. Neutralize with a base (e.g., NaOH) to precipitate the crude 5,7-dibromoquinoline.

-

Purification: The crude product is then filtered, washed with water, and can be purified by recrystallization.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 5,7-dibromoquinoline in a suitable solvent such as dimethylformamide (DMF).[2]

-

Reagents: Add sodium methoxide to the solution.

-

Reaction: Heat the mixture to approximately 60°C and allow it to react for several hours.[2] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.[2] Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of this compound and 7-bromo-5-methoxyquinoline, is then purified by column chromatography.[2]

Purification and Characterization

-

Column Chromatography: A silica gel column using an eluent system of petroleum ether and ethyl acetate (e.g., a 20:1 ratio) is effective for separating the desired this compound isomer from the reaction mixture.[2]

-

Expected Analytical Profile:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and a singlet for the methoxy group protons. The coupling patterns of the aromatic protons are crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule, with the carbon attached to the bromine atom and the methoxy-bearing carbon having characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one bromine atom.

-

Reactivity and Applications in Drug Discovery

The utility of this compound in research and development stems from its capacity to serve as a versatile building block for the synthesis of more complex molecules.

Key Reactions

The bromine atom at the C5 position is the primary site for synthetic transformations.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a powerful method for introducing aryl or alkyl substituents.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form carbon-nitrogen bonds, introducing amino substituents.

-

Nucleophilic Aromatic Substitution: While the bromine at C5 is the primary site for cross-coupling, the quinoline ring itself can be subject to other transformations, and the methoxy group can be cleaved to a hydroxyl group under appropriate conditions.

Role in Drug Discovery and Medicinal Chemistry

Bromo- and methoxy-substituted quinolines are important scaffolds in medicinal chemistry. While specific applications of this compound are proprietary or in early-stage research, its structural motifs are found in compounds with a range of biological activities. Related brominated quinoline derivatives are used as key intermediates in the synthesis of metal coordination complexes that have been investigated for their antineoplastic activity.

The strategic value of this compound lies in its ability to be readily incorporated into a drug discovery workflow:

-

Scaffold Hopping and Analogue Synthesis: It can be used to create a library of analogues of a lead compound by varying the substituent introduced at the C5 position.

-

Fragment-Based Drug Design: As a substituted quinoline, it can serve as a starting point or a fragment for building more complex molecules that target specific biological macromolecules.

-

Probing Structure-Activity Relationships (SAR): The ease of derivatization allows for a systematic exploration of how different substituents at the C5 position affect the biological activity of a molecule.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as 5-bromo-3-methoxyquinoline, can provide guidance on appropriate safety measures.[3]

Hazard Identification

Based on related compounds, this compound should be handled as a potentially hazardous substance with the following potential hazards:

-

Skin Irritation: May cause skin irritation.[3]

-

Eye Irritation: May cause serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[3]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[3]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

-

If on Skin: Wash with plenty of soap and water.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards.

Conclusion

This compound is a chemical intermediate with significant potential for application in drug discovery and materials science. Its synthesis is achievable through established methods, and its reactivity, centered on the versatile bromine handle, allows for extensive molecular elaboration. Proper handling and safety precautions are essential when working with this compound. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to the Spectral Characterization of 5-Bromo-7-methoxyquinoline

Abstract

5-Bromo-7-methoxyquinoline is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecular architectures. Unambiguous structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the principal analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these methods, present an analysis of the expected spectral data, and provide field-proven, step-by-step protocols for data acquisition. This document is intended for researchers, chemists, and quality control specialists engaged in the synthesis and application of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the connectivity and chemical environment of each atom.

Foundational Principles of NMR for Structural Analysis

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electronegative atoms (like N, O, Br) and aromatic rings create distinct magnetic fields that shield or deshield adjacent nuclei, causing their resonance frequencies to shift. Furthermore, spin-spin coupling between non-equivalent neighboring protons results in signal splitting (e.g., doublets, triplets), providing direct evidence of atomic connectivity. For quinoline derivatives, these principles allow for the precise assignment of each proton and carbon in the molecule.[1][2]

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides a direct count and connectivity map of the hydrogen atoms. For this compound, we expect six distinct signals: five in the aromatic region corresponding to the quinoline ring protons and one singlet in the aliphatic region for the methoxy group protons.

Expert Interpretation:

-

Methoxy Protons (-OCH₃): This will appear as a sharp singlet, typically around δ 3.9-4.1 ppm, as it has no adjacent protons to couple with.

-

Aromatic Protons (H6, H8): The H6 and H8 protons are singlets (or very narrow doublets due to long-range coupling) because they lack adjacent protons. H8 is expected to be further downfield than H6 due to its proximity to the deshielding influence of the heterocyclic nitrogen atom.

-

Pyridine Ring Protons (H2, H3, H4): These protons form a coupled system. H2, being adjacent to the nitrogen, will be the most downfield of this group. H3 and H4 will show coupling to each other.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.8 - 9.0 | Doublet of doublets (dd) | ~4.2, 1.6 | 1H |

| H4 | 8.4 - 8.6 | Doublet of doublets (dd) | ~8.5, 1.6 | 1H |

| H3 | 7.5 - 7.7 | Doublet of doublets (dd) | ~8.5, 4.2 | 1H |

| H8 | 7.7 - 7.9 | Singlet (s) | - | 1H |

| H6 | 7.1 - 7.3 | Singlet (s) | - | 1H |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - | 3H |

Note: These are predicted values based on analysis of similar quinoline structures. Actual values may vary slightly based on experimental conditions.[3][4]

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With ten carbon atoms in unique electronic environments, ten distinct signals are expected.

Expert Interpretation:

-

Methoxy Carbon (-OCH₃): This carbon will appear as a sharp signal in the aliphatic region, typically around δ 55-60 ppm.[5]

-

Aromatic Carbons: The ten carbons of the quinoline ring will resonate in the δ 100-160 ppm range.

-

C-Br (C5) and C-O (C7): These carbons are directly attached to electronegative atoms, which significantly influences their chemical shifts. The C-Br signal is often found further upfield than expected due to the "heavy atom effect."

-

Quaternary Carbons: Carbons that do not bear any protons (C4a, C5, C7, C8a) will typically show signals of lower intensity.

-

Carbons adjacent to Nitrogen (C2, C8a): These carbons are deshielded and will appear at the lower end of the aromatic region.

-

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 |

| C3 | ~122 |

| C4 | ~135 |

| C4a | ~148 |

| C5 | ~115 |

| C6 | ~110 |

| C7 | ~158 |

| C8 | ~125 |

| C8a | ~141 |

| -OCH₃ | ~56 |

Note: Assignments are predictive and based on established substituent effects on aromatic systems.[6][7]

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, it serves two primary purposes: confirming the molecular weight and providing a characteristic isotopic signature that validates the presence of bromine.

Principles of Electron Ionization (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique commonly used for stable, relatively small organic molecules.[8] In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙).[9][10] This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure.[11]

Interpreting the Mass Spectrum of this compound

The molecular formula is C₁₀H₈BrNO, with a monoisotopic mass of approximately 236.979 g/mol .[12]

The Bromine Isotopic Signature: A Critical Diagnostic Tool A key feature in the mass spectrum of any bromine-containing compound is its distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[13] Consequently, the molecular ion will appear not as a single peak, but as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

-

M⁺ peak: Corresponds to molecules containing the ⁷⁹Br isotope.

-

[M+2]⁺ peak: Corresponds to molecules containing the ⁸¹Br isotope.

The presence of this 1:1 doublet at the highest m/z region is unambiguous proof of a molecule containing a single bromine atom.[9][13]

Expected Fragmentation: The high energy of EI can cause the molecular ion to fragment. Likely fragmentation pathways for this compound include:

-

Loss of a methyl radical (•CH₃): [M - 15]⁺

-

Loss of a methoxy radical (•OCH₃): [M - 31]⁺

-

Loss of carbon monoxide (CO): [M - 28]⁺

Integrated Analytical Workflow and Protocols

A self-validating analytical workflow ensures the highest confidence in structural assignment. This involves a logical progression from sample preparation to orthogonal data analysis, where NMR and MS results corroborate each other.

Logical Workflow for Structural Confirmation

Caption: Integrated workflow for unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition

This protocol describes a standard method for acquiring high-quality NMR spectra for quinoline derivatives.[1][2]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.

-

Transfer: Vortex the vial until the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a ¹H spectrum using a standard pulse program (e.g., zg30), typically with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30), acquiring a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Analyze chemical shifts, coupling constants, and integrations.

Experimental Protocol: MS Data Acquisition

This protocol outlines a general procedure for EI-MS analysis, often coupled with Gas Chromatography (GC-MS).[14]

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or ethyl acetate.

-

Instrumentation:

-

If using GC-MS, inject 1 µL of the solution into the GC inlet. The GC will separate the sample from any impurities before it enters the MS source. Use a temperature program appropriate for the analyte's volatility.

-

If using a direct insertion probe, apply a small amount of the sample solution to the probe tip, allow the solvent to evaporate, and insert the probe into the MS vacuum chamber.

-

-

Ionization: Utilize a standard EI source with an electron energy of 70 eV.

-

Mass Analysis: Scan a suitable m/z range (e.g., 50-350 amu) to ensure detection of the molecular ion and key fragments.

-

Data Analysis:

-

Identify the molecular ion peak cluster (M⁺ and [M+2]⁺).

-

Confirm that the m/z values correspond to the calculated molecular weight and that the isotopic pattern matches the 1:1 ratio expected for bromine.

-

Identify major fragment ions and propose logical fragmentation pathways.

-

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR spectroscopy and Mass Spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the specific chemical environments of each nucleus. Concurrently, EI-MS confirms the compound's molecular weight and provides an unmistakable isotopic signature verifying the presence of the bromine atom. The combined use of these powerful analytical techniques, guided by the robust protocols outlined herein, provides a self-validating system for ensuring the identity, purity, and structural integrity of this important chemical entity.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. rroij.com [rroij.com]

- 11. chempap.org [chempap.org]

- 12. PubChemLite - this compound (C10H8BrNO) [pubchemlite.lcsb.uni.lu]

- 13. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 14. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Proactive Safety Framework for Handling 5-Bromo-7-methoxyquinoline in Research and Development

An In-depth Technical Guide for Researchers

As a Senior Application Scientist, this guide moves beyond mere compliance, embedding a culture of safety and scientific integrity into every procedure involving 5-Bromo-7-methoxyquinoline (CAS No. 1126824-44-9). This document is structured to provide drug development professionals and laboratory researchers with not only the necessary safety protocols but also the scientific rationale behind them, ensuring that safety becomes an intuitive and integral part of the experimental workflow.

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. While its specific toxicological profile is not exhaustively documented, the available data for closely related bromo-methoxy-substituted quinolines indicates clear hazard classifications that demand rigorous handling protocols. This guide is built upon a synthesis of available safety data for compounds sharing identical hazard warnings, establishing a robust framework for risk mitigation.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of a proactive safety assessment. The Globally Harmonized System (GHS) provides a clear, standardized classification of these hazards.

GHS Hazard Classification

This compound and its analogs are consistently classified with the following hazards:

| Hazard Class | Hazard Statement | GHS Code | Signal Word |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning |

Source: Synthesized from multiple supplier Safety Data Sheets for analogous compounds.[1][2][3]

The causality behind these classifications stems from the chemical nature of halogenated aromatic heterocycles. These molecules can interact with and disrupt biological membranes and proteins upon contact. This reactivity leads to the observed irritation of the skin, eyes, and respiratory tract—the primary routes of occupational exposure. A comprehensive risk assessment, therefore, must focus on preventing this contact.

Physicochemical Properties for Safety Management

| Property | Value | Significance for Handling |

| Molecular Formula | C₁₀H₈BrNO | Provides basic chemical identity.[2][4][5] |

| Molecular Weight | 238.08 g/mol | Essential for accurate weighing and solution preparation.[2][4][5] |

| Physical State | Solid | As a solid, the primary inhalation risk is from dust generation.[1] |

A Hierarchy of Controls: From System to Individual

The most effective safety strategies prioritize systemic controls over individual actions. This "Hierarchy of Controls" is a self-validating system that builds safety into the environment and procedures, reducing the reliance on personal diligence alone.

Caption: The Hierarchy of Controls prioritizes systemic safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

-

Chemical Fume Hood: All handling of solid this compound and its solutions must be performed inside a certified chemical fume hood.[6][7][8] This is non-negotiable. The hood's constant airflow contains dust and vapors, preventing respiratory exposure (mitigating H335).

-

Ventilation: The laboratory must be equipped with general ventilation that ensures multiple air changes per hour, preventing the accumulation of fugitive emissions.[3][9]

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3][6][9] Their immediate availability is critical to the first aid protocols for eye and skin contact.

Administrative Controls: Standardizing Safe Practices

These are the procedures and policies that support a safe working environment.

-

Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Designated Area: Clearly demarcate the area within the fume hood where the compound is handled to prevent cross-contamination.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[1][9]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It is the last line of defense when engineering and administrative controls are already in place.

| Protection Type | Specification | Rationale and Causality |

| Eye Protection | Chemical safety goggles conforming to EU EN166 or ANSI Z87.1 standards.[2][10] | Protects against airborne dust particles and accidental splashes, directly preventing serious eye irritation (H319). |

| Hand Protection | Nitrile rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation (H315).[2][9] Contaminated gloves must be removed and disposed of properly. |

| Body Protection | Long-sleeved laboratory coat. | Protects skin on the arms and torso from contamination.[2][7] |

| Respiratory | Generally not required if work is performed in a fume hood. If dust generation is unavoidable or a hood is unavailable, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[2][10] | Prevents the inhalation of dust, which can cause respiratory tract irritation (H335). |

Experimental Protocols: Step-by-Step Methodologies

Adherence to validated protocols is crucial for both experimental success and personal safety.

Protocol for Weighing Solid Compound

-

Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate working height.

-

Decontamination: Wipe down the analytical balance and the surrounding area inside the fume hood with 70% ethanol.

-

Tare: Place a clean weigh boat on the balance and tare it.

-

Dispensing: Using a dedicated spatula, carefully transfer the desired amount of this compound to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.[9]

-

Closure: Immediately and tightly close the main stock container.[1][3][9]

-

Cleanup: Carefully clean the spatula. Dispose of the weigh boat in the designated solid hazardous waste container.

Protocol for Preparing a Stock Solution

-

Preparation: Weigh the required amount of solid compound following the protocol above.

-

Dissolution: Place the weigh boat containing the compound into the appropriate glassware (e.g., a beaker or flask) inside the fume hood.

-

Solvent Addition: Using a pipette or graduated cylinder, add the desired solvent to the vessel, rinsing the weigh boat to ensure a quantitative transfer.

-

Mixing: Mix the solution using a magnetic stir bar or gentle swirling until the solid is fully dissolved. Keep the container covered with a watch glass or cap to the extent possible.

-

Storage: Transfer the solution to a clearly labeled, sealed storage vessel. The label must include the chemical name, concentration, solvent, date, and your initials.

Emergency Management: A Validating System of Response

A trustworthy safety program includes clear, practiced responses to emergencies.

Spill Response Workflow

Caption: A systematic workflow for managing a chemical spill.

For a small spill (<100 mg), trained personnel should:

-

Ensure the area is well-ventilated (fume hood is on).

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[9]

-

Carefully sweep or scoop the material into a designated hazardous waste container.[1]

-

Wash the spill area with soap and water, followed by a final wipe with 70% ethanol.[11]

First Aid and Exposure Response

Immediate and correct first aid is critical to minimizing harm from exposure.[12]

| Exposure Route | First Aid Protocol | Rationale |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][9][13] | Removes the individual from the source of exposure and ensures oxygenation. |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][9][13] | Prolonged flushing is necessary to physically remove the chemical from the skin surface and pores, mitigating irritation. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][13] | The most critical action to prevent serious eye damage. The 15-minute duration ensures the chemical is diluted and washed away from the sensitive corneal surface. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] | Inducing vomiting can cause further damage to the esophagus. Rinsing helps dilute the chemical in the oral cavity. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][14]

-

Specific Hazards: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[2][10]

-

Advice for Firefighters: Wear full protective gear and a self-contained breathing apparatus (SCBA) to prevent inhalation of hazardous combustion products.[1][10][15]

Waste Disposal and Decontamination

All waste containing this compound, whether solid or in solution, must be treated as hazardous waste.

-

Containers: Use clearly labeled, sealed containers for waste. The label must read "Hazardous Waste" and list the chemical constituents.[7]

-

Disposal: Waste must be disposed of through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[1][2][9] Do not discharge to sewer systems.[16]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. aksci.com [aksci.com]

- 4. americanelements.com [americanelements.com]

- 5. 1126824-44-9|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. carlroth.com [carlroth.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. 5-BROMOURACIL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. trdsf.com [trdsf.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. SDS Section 5 – Firefighting Measures | Safety Data Sheet Preparation [sds-create.pl]

- 15. cdp.dhs.gov [cdp.dhs.gov]

- 16. chemicalbook.com [chemicalbook.com]

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Known Biological Activities of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents one of medicinal chemistry's most versatile and privileged structures. Its derivatives have yielded a remarkable breadth of biological activities, leading to the development of cornerstone drugs for a multitude of diseases. This technical guide provides an in-depth exploration of the significant pharmacological activities of quinoline derivatives, intended for professionals in drug discovery and development. We will dissect the core mechanisms of action, present detailed experimental protocols for activity validation, and summarize key structure-activity relationship insights. This document moves beyond a simple listing of activities to explain the causal relationships behind experimental designs and the molecular logic that underpins the therapeutic potential of this remarkable chemical class. The activities covered include the historical antimalarial effects, multifaceted anticancer properties, broad-spectrum antibacterial and antiviral action, and the emerging roles in combating inflammation and neurodegenerative diseases.[1][2][3][4]

Quinoline, a fused bicyclic system comprising a benzene ring and a pyridine ring, is a fundamental building block in both natural products and synthetic pharmaceuticals.[5][6] Its discovery is rooted in the history of medicine with the isolation of quinine from Cinchona bark, an event that marked a turning point in the treatment of malaria.[7][8] The quinoline nucleus is considered a "privileged scaffold" because its structure allows for diverse modifications at multiple positions, enabling the fine-tuning of steric, electronic, and physicochemical properties.[9][10] This versatility allows quinoline derivatives to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids, leading to a vast spectrum of pharmacological effects.[3][11] Its structural rigidity, combined with its ability to engage in hydrogen bonding and π-π stacking interactions, makes it an ideal framework for designing potent and selective therapeutic agents.[6] This guide will explore the key biological activities that make quinoline a continued focus of intensive research.

Antimalarial Activity: The Historical Cornerstone

The fight against malaria is intrinsically linked to quinoline-based drugs, which have been a mainstay of chemotherapy for decades.[1][8] These agents are particularly effective against the blood stages of the Plasmodium falciparum parasite's life cycle.[12]

Mechanism of Action: Inhibition of Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, like chloroquine, involves disrupting the parasite's detoxification of heme.[6][12] Inside its acidic digestive vacuole, the parasite digests host hemoglobin to obtain amino acids.[13] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment).[8][13]

Quinoline antimalarials, being weak bases, accumulate to high concentrations within the acidic digestive vacuole.[12] Here, they interfere with hemozoin formation. It is believed they cap the growing faces of the hemozoin crystal, preventing further polymerization.[13] The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.[8][12]

Caption: Mechanism of quinoline antimalarials in the parasite's digestive vacuole.

Table 1: Prominent Quinoline-Based Antimalarial Drugs

| Drug | Class | Key Features |

| Quinine | Quinoline Methanol | First effective treatment for malaria, isolated from Cinchona bark.[7] |

| Chloroquine | 4-Aminoquinoline | Highly effective and widely used for decades, but resistance is now widespread.[1][8] |

| Mefloquine | Quinoline Methanol | Used for both treatment and prophylaxis of chloroquine-resistant malaria.[12] |

| Primaquine | 8-Aminoquinoline | Active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[14] |

| Amodiaquine | 4-Aminoquinoline | Often used in combination therapies to combat resistance. |

Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This protocol is a standard method for assessing the efficacy of compounds against the erythrocytic stages of P. falciparum. The causality for its design rests on the principle that the SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic genetic material, thus serving as a proxy for parasite proliferation.

-

Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Maintain the culture at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

-

Compound Preparation: Dissolve test quinoline derivatives in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in culture medium to achieve the desired final concentrations.

-

Assay Plate Setup: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well microtiter plate. Add 100 µL of the diluted compounds to the respective wells. Include wells for positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye. Add 100 µL of this buffer to each well.

-

Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Anticancer Activity: A Multifaceted Approach

Quinoline derivatives have emerged as powerful scaffolds for anticancer drug development, exhibiting a wide range of mechanisms to combat cancer cell proliferation and survival.[5] Their planar structure allows them to intercalate into DNA, while various substitutions enable them to bind to the active sites of critical enzymes.[5][6]

Mechanisms of Action:

-

Inhibition of Topoisomerases: Compounds like Camptothecin and its derivatives (e.g., Topotecan, Irinotecan) are classic examples.[6] They stabilize the covalent complex between DNA and topoisomerase I, leading to DNA strand breaks during replication and triggering apoptosis.[6]

-

Kinase Inhibition: Many cancers are driven by aberrant kinase signaling. Quinoline derivatives have been designed to inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src/Abl nonreceptor tyrosine kinases.[15][16] This inhibition blocks downstream signaling pathways responsible for cell growth, proliferation, and angiogenesis.

-

Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) through multiple routes, such as generating reactive oxygen species (ROS), disrupting mitochondrial function, or modulating the expression of Bcl-2 family proteins.[5][6][15] They can also cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing.[5][15]

-

Inhibition of Tubulin Polymerization: Similar to vinca alkaloids, some quinoline derivatives can inhibit the polymerization of tubulin into microtubules. This disrupts the formation of the mitotic spindle, arresting cells in mitosis and leading to apoptosis.[15]

Caption: Multifaceted anticancer mechanisms of quinoline derivatives.

Table 2: Selected Quinoline-Based Anticancer Agents and Their Targets